3-Chloropropyl octanoate
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Overview
Description
3-Chloropropyl octanoate: is an organic compound with the molecular formula C11H21ClO2 . It is an ester formed from the reaction of 3-chloropropanol and octanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloropropyl octanoate typically involves the esterification reaction between 3-chloropropanol and octanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropropyl octanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different esters or alcohols.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce 3-chloropropanol and octanoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic substitution: Various esters or alcohols depending on the nucleophile used.
Hydrolysis: 3-chloropropanol and octanoic acid.
Reduction: 3-chloropropanol.
Scientific Research Applications
3-Chloropropyl octanoate has several applications in scientific research:
Biology: It is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a prodrug.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 3-chloropropyl octanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 3-chloropropanol and octanoic acid. These products can then participate in further biochemical reactions. The ester group can also be involved in nucleophilic substitution reactions, leading to the formation of different compounds .
Comparison with Similar Compounds
3-Chloropropyl acetate: An ester formed from 3-chloropropanol and acetic acid.
3-Chloropropyl butyrate: An ester formed from 3-chloropropanol and butyric acid.
3-Chloropropyl hexanoate: An ester formed from 3-chloropropanol and hexanoic acid.
Uniqueness: 3-Chloropropyl octanoate is unique due to its longer carbon chain compared to similar compounds like 3-chloropropyl acetate and 3-chloropropyl butyrate. This longer chain imparts different physical and chemical properties, making it suitable for specific applications in industry and research .
Properties
CAS No. |
88606-70-6 |
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Molecular Formula |
C11H21ClO2 |
Molecular Weight |
220.73 g/mol |
IUPAC Name |
3-chloropropyl octanoate |
InChI |
InChI=1S/C11H21ClO2/c1-2-3-4-5-6-8-11(13)14-10-7-9-12/h2-10H2,1H3 |
InChI Key |
PEVLZFLWQKFZLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCCCCl |
Origin of Product |
United States |
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